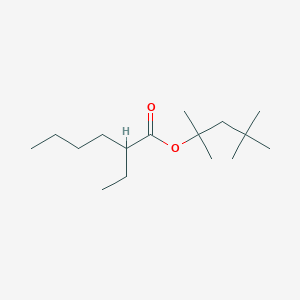
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate typically involves the esterification of 2,4,4-trimethylpentan-2-ol with 2-ethylhexanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Analyse Chemischer Reaktionen
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can be compared with other similar compounds such as:
2,4,4-trimethylpentan-2-yl acetate: This compound has a similar structure but with an acetate group instead of an ethylhexanoate group.
2,4,4-trimethylpentan-2-yl benzoate: This compound contains a benzoate group, which gives it different chemical properties and applications.
2,4,4-trimethylpentan-2-yl butyrate: This compound has a butyrate group, making it suitable for different industrial applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
845717-44-4 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C16H32O2/c1-8-10-11-13(9-2)14(17)18-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
MPDAXLBCFBEPOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
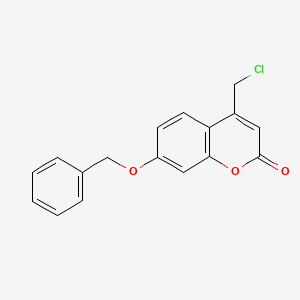
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
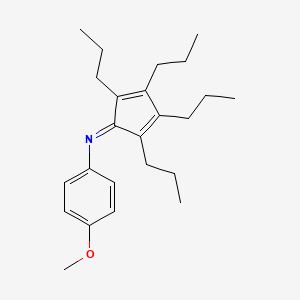
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)

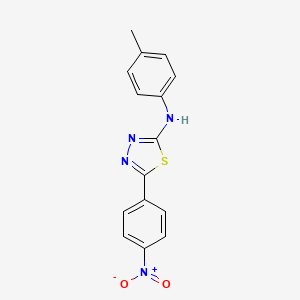

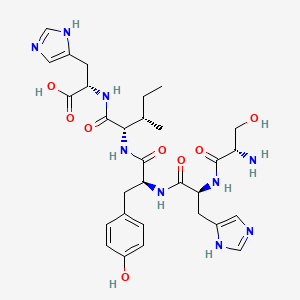
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
